Cas no 1734-79-8 (4-Nitrocinnamaldehyde)
4-Nitrocinnamaldehyde Chemical and Physical Properties
Names and Identifiers
-
- trans-4-Nitrocinnamaldehyde
- 4-Nitrocinnamaldehyde
- 3-(4-Nitrophenyl)acrylaldehyde
- p-Nitrocinnamaldehyde
- 3-(4-Nitrophenyl)-2-propenal
- p-nitro-cinnamaldehyd
- 4-NITROPHENYLACROLEIN
- 4-Nitrobenzenepropenal
- PARA-NITROCINNAMALDEHYDE
- Cinnamaldehyde, p-nitro-
- 4-NITROPHENYLACRYLALDEHYDE
- 4-Nitrobenzeneacrylaldehyde
- p-Nitrocinnamaldehyde,98%
- (E)-3-(4-nitrophenyl)acrylaldehyde
- (2E)-3-(4-nitrophenyl)prop-2-enal
- 2-Propenal, 3-(4-nitrophenyl)-
- 3-(4-NITRO-PHENYL)-PROPENAL
- 48R8LAM7YX
- 3-(4-nitrophenyl)prop-2-enal
- ALGQVMMYDWQDEC-OWOJBTEDSA-N
- (E)-3-(4-nitrophenyl)prop-2-enal
- p-NO2-cinnamald
- (E)-3-(4-nitrophenyl)-acrylaldehyde
- CCRIS 3774
- NS00025695
- NSC 1318
- 1734-79-8
- UNII-48R8LAM7YX
- (E)-4-Nitrocinnamaldehyde
- J-010912
- CS-W017374
- AS-60096
- AB01332726-02
- 4-Nitrocinnamaldehyde, predominantly trans, 98%
- CS-0369308
- A913872
- 0-07-00-00358 (Beilstein Handbook Reference)
- EINECS 217-076-8
- NSC1318
- 4-NITROCINNAMALDAHYDE
- N0541
- AS-61816
- Z1255430997
- WLN: WNR D1U1VH
- NSC-1318
- BRN 1565424
- Q27259167
- MFCD00007379
- 4-NITROCINNAMIC ALDEHYDE
- NCGC00341285-01
- AKOS005384588
- EN300-313698
- InChI=1/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1
- 4-nitro-cinnamaldehyde
- 4-Nitrocinnamaldehyde, predominantly trans
- 49678-08-2
- trans-4-Nitrocinnamaldehyde, technical, >=97.0% (T)
- SCHEMBL565867
- DTXSID7061932
- STK045749
- CHEMBL5289639
- BBL023104
- DTXCID0035538
-
- MDL: MFCD00007379
- Inchi: 1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+
- InChI Key: ALGQVMMYDWQDEC-OWOJBTEDSA-N
- SMILES: [O-][N+](C1C=CC(/C=C/C=O)=CC=1)=O
- BRN: 1565424
Computed Properties
- Exact Mass: 177.04300
- Monoisotopic Mass: 177.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 62.9
Experimental Properties
- Color/Form: Yellowish brown powder.
- Density: 1.3312 (rough estimate)
- Melting Point: 139-142 °C
- Boiling Point: 311.6°C at 760 mmHg
- Flash Point: 151.6ºC
- Refractive Index: 1.5200 (estimate)
- Water Partition Coefficient: Insoluble in water.
- PSA: 62.89000
- LogP: 2.33010
- Solubility: Not determined
- Sensitiveness: Air Sensitive
4-Nitrocinnamaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/38
- Safety Instruction: S26-S36
- RTECS:GD6650000
-
Hazardous Material Identification:
- Risk Phrases:R36/38
- Safety Term:S26;S36
- TSCA:Yes
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C(BD99470)
4-Nitrocinnamaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-Nitrocinnamaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74115-5G |
4-Nitrocinnamaldehyde |
1734-79-8 | ≥97.0% | 5G |
¥1404.83 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N818654-25g |
trans-4-Nitrocinnamaldehyde |
1734-79-8 | 98% | 25g |
1,198.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002704-1g |
4-Nitrocinnamaldehyde |
1734-79-8 | 98% | 1g |
¥76 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002704-25g |
4-Nitrocinnamaldehyde |
1734-79-8 | 98% | 25g |
¥1252 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002704-5g |
4-Nitrocinnamaldehyde |
1734-79-8 | 98% | 5g |
¥254 | 2024-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102142-1g |
4-Nitrocinnamaldehyde |
1734-79-8 | 98% | 1g |
¥76.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102142-100g |
4-Nitrocinnamaldehyde |
1734-79-8 | 98% | 100g |
¥2590.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102142-25g |
4-Nitrocinnamaldehyde |
1734-79-8 | 98% | 25g |
¥857.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102142-5g |
4-Nitrocinnamaldehyde |
1734-79-8 | 98% | 5g |
¥243.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0541-5g |
4-Nitrocinnamaldehyde |
1734-79-8 | 98.0%(GC) | 5g |
¥1070.0 | 2022-06-10 |
4-Nitrocinnamaldehyde Suppliers
4-Nitrocinnamaldehyde Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4-Nitrocinnamaldehyde
Exploring the Properties and Applications of 4-Nitrocinnamaldehyde (CAS No. 1734-79-8)
4-Nitrocinnamaldehyde (CAS No. 1734-79-8) is a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and material science. This yellow crystalline solid belongs to the class of nitro-substituted cinnamaldehydes, known for their unique chemical reactivity and biological activity. The compound's molecular formula is C9H7NO3, featuring a nitro group at the para position of the benzene ring, which enhances its electron-withdrawing properties and makes it valuable in various synthetic transformations.
The growing interest in 4-nitrocinnamaldehyde derivatives stems from their potential as intermediates in drug discovery. Researchers are particularly focused on its role in developing antimicrobial agents and anticancer compounds, addressing current global health challenges. The compound's conjugated system allows for interesting photophysical properties, making it relevant in organic electronics and sensor development – areas experiencing rapid growth due to the demand for sustainable technologies.
From a synthetic chemistry perspective, 4-Nitrocinnamaldehyde serves as a crucial building block for Knoevenagel condensations and Michael addition reactions. Its electron-deficient aromatic ring facilitates nucleophilic aromatic substitutions, enabling the creation of diverse heterocyclic compounds. Recent studies highlight its utility in preparing chalcone derivatives, which show promise as anti-inflammatory agents – a particularly relevant application given the increasing focus on chronic disease management.
The safety profile of 4-Nitrocinnamaldehyde (CAS 1734-79-8) has been extensively studied, with proper handling procedures well-documented for laboratory and industrial use. While not classified as hazardous under normal conditions, standard precautions for handling nitroaromatic compounds should be observed. The compound's stability under various conditions makes it suitable for diverse applications, though storage away from strong reducing agents is recommended to prevent unwanted reactions.
Market trends indicate rising demand for 4-nitrocinnamaldehyde-based compounds, particularly in Asia-Pacific regions where pharmaceutical and agrochemical production is expanding. Manufacturers are developing more efficient synthesis routes to meet this demand while minimizing environmental impact. The compound's relatively simple structure yet versatile reactivity continues to make it attractive for both academic research and industrial applications.
Analytical characterization of 4-Nitrocinnamaldehyde typically involves techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure purity assessment and structural confirmation, critical for research and commercial applications. Recent advances in analytical instrumentation have improved detection limits for potential impurities, enhancing quality control processes for this important intermediate.
Environmental considerations for 4-Nitrocinnamaldehyde production have gained attention, with researchers exploring green chemistry approaches to its synthesis. Catalytic methods and solvent-free conditions are being investigated to reduce waste generation. The compound's biodegradability profile is favorable compared to many synthetic intermediates, though proper disposal methods should always be followed in accordance with local regulations.
Future research directions for 4-Nitrocinnamaldehyde (CAS 1734-79-8) include exploring its potential in photodynamic therapy applications and as a precursor for functional materials. The compound's ability to participate in diverse chemical transformations while maintaining structural integrity makes it particularly valuable for developing new materials with tailored properties. As synthetic methodologies advance, we can expect to see expanded applications of this versatile building block in cutting-edge technologies.
For researchers working with nitroaromatic aldehydes, 4-Nitrocinnamaldehyde offers an excellent balance of reactivity and stability. Its commercial availability in various purity grades facilitates research across multiple disciplines. Current studies are investigating its potential in asymmetric synthesis and as a ligand in transition metal catalysis – areas of significant interest in modern organic synthesis.
The physicochemical properties of 4-Nitrocinnamaldehyde, including its melting point (typically 100-102°C) and solubility profile (soluble in most organic solvents but limited water solubility), make it practical for laboratory use. These characteristics, combined with its distinctive yellow color, aid in reaction monitoring and purification processes. The compound's UV-Vis absorption spectrum shows characteristic peaks that are useful for analytical applications and material science research.
In conclusion, 4-Nitrocinnamaldehyde (CAS 1734-79-8) remains an important compound in organic synthesis and material science. Its unique combination of chemical properties, safety profile, and versatility ensures continued relevance across multiple scientific disciplines. As research into nitroaromatic compounds advances, this molecule will likely find new applications in emerging technologies and therapeutic development.
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